Alpha-keto acids and derivatives

Alpha-keto acids and their derivatives are a class of organic compounds characterized by the presence of a ketone group attached to a carboxylic acid group, typically at the alpha carbon. These molecules play crucial roles in biochemical pathways such as the tricarboxylic acid cycle (TCA cycle) and the citric acid cycle, contributing significantly to cellular metabolism.

Alpha-keto acids are produced through decarboxylation of amino acids and serve various physiological functions. For instance, they can be converted into other important molecules like glucose via gluconeogenesis or energy sources through oxidation in mitochondria. Derivatives of alpha-keto acids include α-ketoglutarate, which is a key intermediate in the TCA cycle, facilitating the metabolism of amino acids and contributing to the synthesis of non-essential amino acids.

In industrial applications, these compounds find use in pharmaceuticals, cosmetics, and food additives. For example, alpha-keto acids are used as intermediates in the synthesis of vitamins, antibiotics, and other biologically active substances. Additionally, their derivatives can enhance skin care products by providing antioxidant properties or aiding in the production of natural flavors.

Overall, alpha-keto acids and their derivatives are indispensable components in both biological systems and synthetic chemistry, highlighting their importance across various fields.

| Structure | 化学名 | CAS | MF |

|---|---|---|---|

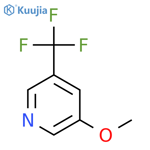

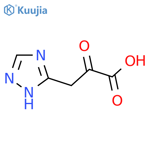

|

3-(1-methyl-1H-pyrazol-4-yl)-2-oxopropanoic acid | 1159697-52-5 | C7H8N2O3 |

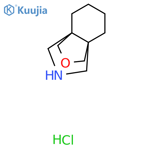

|

2-oxo-3-(1H-1,2,4-triazol-3-yl)propanoic acid | 2228245-78-9 | C5H5N3O3 |

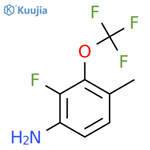

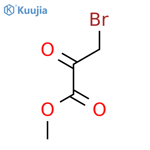

|

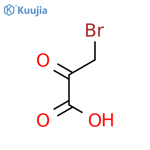

Methyl bromopyruvate | 7425-63-0 | C4H5BrO3 |

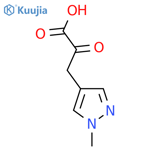

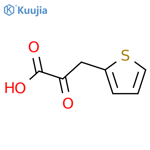

|

2-oxo-3-(thiophen-2-yl)propanoic acid | 15504-41-3 | C7H6O3S |

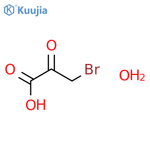

|

3-Bromopyruvic acid hydrate | 206860-50-6 | C3H3O3Br.H2O |

|

Bromopyruvic Acid-C13 | 1173018-50-2 | C3H3O3Br |

|

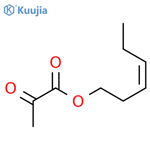

Propanoic acid, 2-oxo-,(3Z)-3-hexen-1-yl ester | 68133-76-6 | C9H14O3 |

|

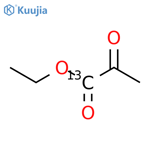

Ethyl 2-cyclopentyl-2-oxoacetate | 33537-18-7 | C9H14O3 |

|

Pyruvic Acid-13C Ethyl Ester | 905440-74-6 | C413CH8O3 |

|

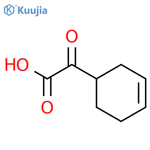

3-Cyclohexene-1-aceticacid, a-oxo-, (1R)- | 23364-22-9 | C8H10O3 |

関連文献

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

推奨される供給者

-

PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

Recommended products